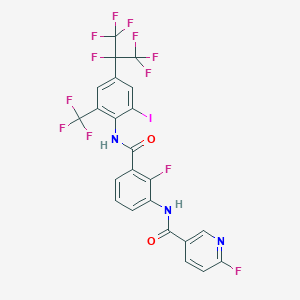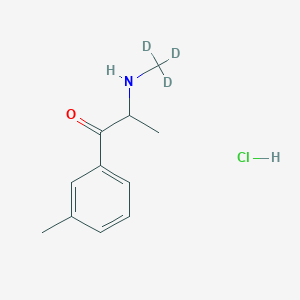
3-Methyl Methcathinone-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl Methcathinone-d3 Hydrochloride is a synthetic cathinone, a class of compounds known for their stimulant properties. It is a deuterated form of 3-Methyl Methcathinone, meaning it contains deuterium atoms, which are isotopes of hydrogen. This compound is often used in research settings, particularly in the study of neurological and psychoactive substances .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl Methcathinone-d3 Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methylbenzaldehyde.
Grignard Reaction: Ethylmagnesium bromide is added to 3-methylbenzaldehyde to form 1-(3-methylphenyl)-1-propanol.
Oxidation: The alcohol is oxidized using pyridinium chlorochromate on silica gel to yield the corresponding ketone.
Bromination: The ketone is then brominated with hydrobromic acid to produce the bromoketone.
Amination: The bromoketone undergoes amination with methylamine to form 3-Methyl Methcathinone.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: 3-Methylbenzaldehyde, 3-Methylbenzoic acid.
Reduction: 3-Methyl Methamphetamine, 3-Methylphenylpropanol.
Substitution: Various substituted phenylpropanones.
科学研究应用
3-Methyl Methcathinone-d3 Hydrochloride is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard in analytical chemistry for the study of synthetic cathinones.
Biology: To investigate the effects of synthetic cathinones on biological systems, including their interaction with neurotransmitter transporters.
Medicine: In the study of potential therapeutic applications and toxicological effects of synthetic cathinones.
Industry: Used in the development of new analytical methods and quality control procedures for synthetic cathinones
作用机制
3-Methyl Methcathinone-d3 Hydrochloride exerts its effects primarily by inhibiting the reuptake of monoamines, including norepinephrine, dopamine, and serotonin. It acts as a triple releasing agent, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, euphoria, and potential for abuse .
相似化合物的比较
3-Methyl Methcathinone: The non-deuterated form, with similar stimulant properties.
4-Methyl Methcathinone: Another synthetic cathinone with a different substitution pattern on the aromatic ring.
Mephedrone: A well-known synthetic cathinone with similar psychoactive effects.
Uniqueness: 3-Methyl Methcathinone-d3 Hydrochloride is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies. This allows researchers to track the compound’s metabolic pathways and interactions more precisely compared to its non-deuterated counterparts .
属性
CAS 编号 |
1329834-37-8 |
|---|---|
分子式 |
C11H16ClNO |
分子量 |
216.72 g/mol |
IUPAC 名称 |
1-(3-methylphenyl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-5-4-6-10(7-8)11(13)9(2)12-3;/h4-7,9,12H,1-3H3;1H/i3D3; |
InChI 键 |
RPFQEIQTWQWCQH-FJCVKDQNSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)C(C)NC.Cl |
手性 SMILES |
[2H]C([2H])([2H])NC(C)C(=O)C1=CC=CC(=C1)C.Cl |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)C(C)NC.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


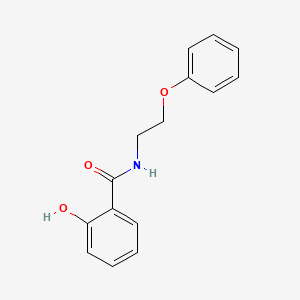
![3-(2-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3321217.png)
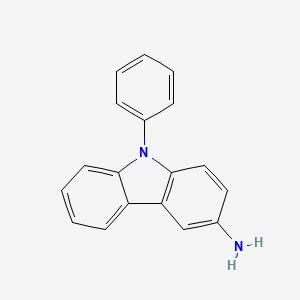
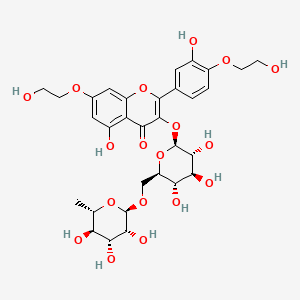

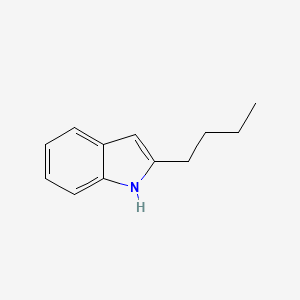
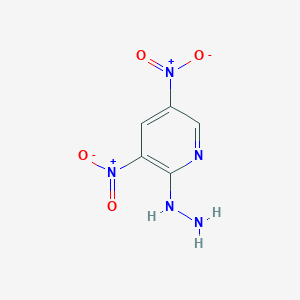
![3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3321255.png)
![7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3321262.png)
![2-azabicyclo[3.1.0]hexane-1-carboxylic Acid](/img/structure/B3321268.png)
![(2R,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3321273.png)

![5-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B3321292.png)
